molecular formula C14H20N4O3 B2436090 N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097915-12-1

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Katalognummer B2436090
CAS-Nummer: 2097915-12-1
Molekulargewicht: 292.339
InChI-Schlüssel: CWZGZSQYVGKXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide, also known as DMXAA, is a synthetic compound that has shown potential in cancer treatment. The compound has been extensively studied in the scientific community for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material, highlights the antimicrobial potential of compounds with pyrimidine structures. These compounds, synthesized through a series of chemical reactions involving cyanothio-acetamide, ethyl chloroacetate, and sodium methoxide among others, showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Heterocyclic Derivatives and Structural Analysis

Research on the heterocyclic derivatives of guanidine, including the synthesis and X-ray structure determination, provides insights into the chemical properties and potential applications of such compounds in scientific research. The study outlines the synthesis process and structural analysis of compounds derived from ketene's action on specific guanidine derivatives, revealing their potential for further chemical and pharmaceutical exploration (Banfield et al., 1987).

Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety

Another significant area of research involves the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activity. By utilizing key intermediates for the synthesis of various heterocyclic compounds, this study contributes to the understanding of the antimicrobial properties of these compounds, which could have implications for the development of new antimicrobial agents (Bondock et al., 2008).

Radiosynthesis for Imaging Applications

In the field of radiopharmaceuticals, the radiosynthesis of specific radioligands for imaging the translocator protein (18 kDa) with PET is a notable application. The synthesis of these ligands, including the process of labeling with fluorine-18, showcases the potential of pyrimidine derivatives in the development of diagnostic tools and therapeutic agents in medical research (Dollé et al., 2008).

Synthesis and Pharmacological Evaluation as Anticonvulsant Agents

The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as anticonvulsant agents illustrate the therapeutic potential of pyrimidine derivatives. This study highlights the synthesis process and the pharmacological evaluation of these compounds, indicating their moderate anticonvulsant activity and potential for further development as therapeutic agents (Severina et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrimidine core, have been found to interact with g protein-coupled receptors, such as orexin receptors . These receptors are expressed throughout the central nervous system and play a crucial role in the regulation of the sleep/wake cycle .

Mode of Action

Similar compounds have been shown to act as antagonists to their target receptors . An antagonist binds to a receptor but does not activate it, thereby blocking it from being activated by other substances. This can result in changes to cellular signaling pathways and physiological responses.

Pharmacokinetics

Similar compounds have been described as orally active , suggesting that they can be absorbed through the digestive tract

Eigenschaften

IUPAC Name

N-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-9-6-13(17-10(2)16-9)21-12-4-5-18(8-12)14(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZGZSQYVGKXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.